N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine
Description
N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine-based triamine derivative featuring a nitro group at position 5 and distinct substituents at N2 and N4. The N4 position is occupied by a furan-2-ylmethyl group, which contributes to π-π stacking interactions and metabolic stability. The nitro group at position 5 acts as an electron-withdrawing moiety, stabilizing the molecule and influencing its electronic profile .
This compound is structurally designed for applications in medicinal chemistry, particularly targeting receptors where pyrimidine derivatives are known to exhibit activity, such as serotonin receptors or kinase inhibitors. Its synthetic versatility allows for modifications to optimize binding affinity and selectivity.
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O4/c16-13-12(22(23)24)14(18-10-11-2-1-7-26-11)20-15(19-13)17-3-4-21-5-8-25-9-6-21/h1-2,7H,3-6,8-10H2,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIZSPAIXVNATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include a pyrimidine derivative, furan-2-ylmethylamine, and 2-morpholin-4-ylethylamine. The nitro group is introduced via nitration reactions, and the final compound is obtained through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the morpholine moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur at the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the furan and morpholine rings.
Reduction: Amino derivatives of the nitro group.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as an antimicrobial or anticancer agent. Research would focus on its efficacy and safety in preclinical and clinical studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility: The 2-morpholinoethyl group in the target compound enhances water solubility compared to aromatic substituents (e.g., 3-fluorophenyl in or 4-fluorophenyl in ). Morpholine’s cyclic ether structure facilitates hydrogen bonding, improving bioavailability . Methyl groups () offer simplicity but lack the electronic or steric effects needed for high receptor affinity.
Biological Activity: Fluorophenyl and methoxyphenyl substituents () correlate with high receptor binding, as seen in 5-HT7 ligands (). The target compound’s morpholinoethyl group may target similar receptors but with modified selectivity . Chlorophenyl derivatives () exhibit cytotoxicity at higher concentrations, suggesting that electron-withdrawing groups like Cl require careful optimization to mitigate toxicity .
Metabolic Stability :
- Nitro groups (universal in all compounds) enhance stability but may contribute to hepatotoxicity. highlights moderate metabolic stability for nitro-containing triazines, suggesting analogous behavior in pyrimidines .
Biological Activity
N4-(furan-2-ylmethyl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with multiple substituents, including:
- Nitro group at the 5-position
- Amine groups at the 2 and 4 positions
- Furan ring attached via a methylene bridge at the N4 position
- Morpholinoethyl group at the N2 position
This arrangement suggests potential reactivity and biological activity, particularly in modulating various biological pathways.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : Similar compounds have shown promise as inhibitors of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Immune Modulation : The interactions with enzymes or receptors involved in immune responses could position this compound as a candidate for immunotherapeutic applications.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Key points include:
- Enzyme Interaction : The compound may interact with specific enzymes that play roles in metabolic pathways or signal transduction.
- Receptor Binding : Its structural features suggest potential binding to various receptors involved in cellular signaling, such as those implicated in cancer and inflammatory responses.
Comparative Analysis
To highlight how variations in substituents can influence biological activity, the following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Furan and morpholinoethyl groups | Potential immune modulation |
| N2-(3-fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine | Fluorophenyl and furanylmethyl groups | Enhanced lipophilicity |
| N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine | Chlorophenyl substituent | Altered pharmacokinetics |
Case Studies
-
Antimicrobial Study : A study demonstrated that similar nitropyrimidines exhibited significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications at the nitrogen positions could enhance efficacy.
- Methodology : Disc diffusion method was employed to evaluate antimicrobial activity.
- Findings : Compounds with furan substitutions showed improved activity compared to their non-furan counterparts.
-
Cancer Cell Proliferation Inhibition : Research on related compounds indicated that they could inhibit the proliferation of various cancer cell lines through apoptosis induction.
- Methodology : MTT assay was used to assess cell viability.
- Findings : Compounds demonstrated IC50 values in the low micromolar range against breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
